Labradimil

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXCXSCCZNCXCL-XMADEQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N15O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-75-9 | |

| Record name | Labradimil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labradimil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LABRADIMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of Labradimil (RMP-7)

An In-Depth Technical Guide to the Structure and Function of Labradimil (RMP-7)

Introduction

This compound, also known by its development code RMP-7 and brand name Cereport, is a synthetic nonapeptide analog of bradykinin.[1] It was designed to have enhanced plasma stability and a longer half-life compared to the endogenous bradykinin.[2] this compound is a potent and selective agonist for the bradykinin B2 receptor.[3] Its primary therapeutic application under investigation has been to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB). This mechanism is intended to enhance the delivery of chemotherapeutic agents to brain tumors.[1][4] This document provides a comprehensive technical overview of the structure, mechanism of action, signaling pathways, and experimental data related to this compound, intended for researchers and drug development professionals.

Chemical Structure and Properties

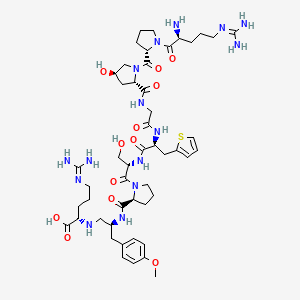

This compound is a complex peptide with specific amino acid substitutions designed to increase its stability and affinity for the bradykinin B2 receptor. The peptide sequence is H-Arg-Pro-Hyp-Gly-Thi-Ser-Pro-Tyr(Me)-ψ(CH2NH)-Arg-OH.[1] These modifications, including the introduction of hydroxyproline and thienylalanine, and a reduced amide bond, contribute to its enhanced pharmacokinetic profile compared to native bradykinin.

| Property | Value |

| Chemical Formula | C49H75N15O12S |

| Molecular Weight | 1098.29 g/mol |

| IUPAC Name | (S-(R,R))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide |

| SMILES String | COC1=CC=C(C=C1)C--INVALID-LINK--N)C(=O)O">C@@HNC(=O)[C@@H]2CCCN2C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)[C@@H]4C--INVALID-LINK--N)N">C@HO |

| Synonyms | RMP-7, Lobradimil, Cereport, DRG-0182 |

| Binding Affinity (Ki) | 0.54 nM for Bradykinin B2 Receptor[3] |

Mechanism of Action

This compound functions as a selective agonist at the bradykinin B2 receptors, which are constitutively expressed on the surface of brain capillary endothelial cells.[5][6] The binding of this compound to these receptors initiates a signaling cascade that leads to a rapid and transient increase in the permeability of the blood-brain barrier.[7][8] Electron microscopy studies have revealed that this increased permeability is primarily achieved through the disengagement of tight junctions between the endothelial cells, creating a paracellular pathway for molecules to cross the barrier.[7][9] This effect is particularly pronounced in the vasculature of brain tumors.[6][7] The increase in permeability is transient, with the barrier beginning to restore within minutes after the cessation of this compound infusion and spontaneously restoring even with continuous infusion over 10 to 60 minutes.[6][7][10]

Signaling Pathway

Upon binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), this compound activates both Gq and Gi signaling pathways.[5][11] The activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic free calcium.[7][12] This increase in intracellular calcium is a key second messenger in the signaling cascade that ultimately results in the modulation of endothelial cell tight junctions.[7] Additionally, the B2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathways.[5][12]

Preclinical Data

Preclinical studies in rat glioma models have demonstrated the efficacy of this compound in increasing the permeability of the BBTB to various compounds. These studies, often employing intracarotid infusions, have shown a significant and selective increase in the uptake of hydrophilic molecules into tumor tissue.[6][14]

| Tracer Compound | Molecular Weight (Da) | Fold Increase in Permeability (Ki) vs. Control | Reference |

| α-aminoisobutyric acid | 103 | 2.8 | [14] |

| Sucrose | 342 | 1.8 | [14] |

| Methotrexate | 454.5 | 2.9 | [14] |

| Inulin | 5000 | 2.1 | [14] |

| Dextran | 70,000 | 10.3 | [14] |

Ki = Unidirectional transfer constant (microliters/gm/min)

Notably, this compound did not increase the permeability of the BBB or BBTB to the lipophilic drug BCNU.[6] The enhanced delivery of carboplatin in combination with this compound led to significantly prolonged survival in animal models.[1]

Clinical Data

This compound has been evaluated in Phase I and II clinical trials in combination with carboplatin for the treatment of malignant gliomas in both adult and pediatric populations.

Phase I Study in Adults with Malignant Glioma [15]

-

Objective: To assess the safety, tolerability, and side-effect profile of increasing doses of intravenous RMP-7 with carboplatin.

-

Patient Population: 14 patients with progressing malignant glioma.

-

Dosing: RMP-7 dose was escalated from 50 ng/kg to 300 ng/kg. Carboplatin was dosed to a target AUC of 5 or 7 mg/ml/min.

-

Results: The combination was well-tolerated. Side effects attributed to RMP-7 were transient and included flushing, nausea, and headache. The maximum dose of 300 ng/kg was administered without additional side effects beyond those expected from carboplatin alone.

Phase II Study in Adults with Recurrent High-Grade Glioma [16]

-

Objective: To assess the clinical and MRI responses to intravenous RMP-7 and carboplatin.

-

Patient Population: 87 patients with recurrent glioma, split into chemotherapy-naive (CN) and chemotherapy-pretreated (CP) groups.

-

Dosing: RMP-7 at 300 ng/kg and carboplatin at an AUC of 4-9.

-

Results:

Patient Group Stable or Improved (Clinical) Response (Radiological: Stable, PR, or CR) Complete or Partial Response (CR/PR) Median Duration of Response Chemotherapy Naive (n=45) 61% 79% 32% 30.3 weeks | Chemotherapy Pretreated (n=42)| 39% | 24% | 5% | 19.6 weeks |

Randomized, Double-Blind, Placebo-Controlled Phase 2 Study [17]

-

Objective: To compare the efficacy of carboplatin with RMP-7 versus carboplatin with placebo.

-

Patient Population: 122 patients with recurrent malignant glioma.

-

Results:

Outcome RMP-7 + Carboplatin (n=62) Placebo + Carboplatin (n=60) Median Time to Progression 9.7 weeks 8.0 weeks | Median Survival Time | 26.9 weeks | 19.9 weeks |

Phase II Study in Childhood Brain Tumors [8]

-

Objective: To estimate the response rate and time to progression for the combination of lobradimil and carboplatin.

-

Patient Population: 41 pediatric patients with various primary brain tumors.

-

Dosing: Lobradimil at 600 ng/kg/day and carboplatin to a target AUC of 7 mg·min/ml/cycle.

Experimental Protocols

The following are representative methodologies for key experiments used in the evaluation of this compound, based on descriptions in the cited literature.

1. Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the bradykinin B2 receptor.

-

Materials: Cell membrane preparations expressing bradykinin B2 receptors, radiolabeled bradykinin (e.g., [³H]-bradykinin), unlabeled this compound, binding buffer, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.

-

Procedure:

-

A constant concentration of radiolabeled bradykinin (at or below its Kd) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in parallel incubations containing an excess of unlabeled bradykinin.

-

The reaction is allowed to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.[18]

-

2. In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the effect of this compound on the permeability of an endothelial cell monolayer, a common in vitro model of the BBB.[19][20][21]

-

Materials: Human brain microvascular endothelial cells (HBMECs), Transwell® inserts, cell culture medium, this compound, a tracer molecule (e.g., fluorescein-labeled dextran), plate reader or appropriate detector.

-

Procedure:

-

HBMECs are seeded onto the porous membrane of Transwell® inserts and cultured until a confluent monolayer with robust tight junctions is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).

-

The cell monolayer is treated by adding this compound at the desired concentration to the apical (upper) chamber. A vehicle control is run in parallel.

-

Following a short pre-incubation with this compound, the tracer molecule is added to the apical chamber.

-

At designated time intervals, aliquots are taken from the basolateral (lower) chamber.

-

The concentration of the tracer in the collected samples is measured using a fluorometer or appropriate detector.

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer transport across the endothelial monolayer for both this compound-treated and control conditions.

-

3. In Vivo Brain Tumor Permeability Study

This protocol outlines an in vivo experiment in a rodent glioma model to assess the effect of this compound on the delivery of a substance to a brain tumor, as described in studies using quantitative autoradiography.[6][14]

-

Materials: Laboratory rats, glioma cells (e.g., RG2), stereotactic apparatus, this compound, radiolabeled tracer (e.g., [¹⁴C]-carboplatin), anesthesia, autoradiography equipment.

-

Procedure:

-

Tumor Implantation: Glioma cells are stereotactically implanted into the brains of the rats. The tumors are allowed to grow for a set period.

-

Drug and Tracer Administration: Animals are anesthetized. The experimental group receives an infusion of this compound (e.g., via the carotid artery or intravenously), followed by or co-infused with the radiolabeled tracer. The control group receives a vehicle infusion with the tracer.

-

Tissue Collection: After a defined circulation time, the animals are euthanized, and the brains are rapidly removed and frozen.

-

Autoradiography: The frozen brains are sectioned, and the sections are exposed to X-ray film or a phosphor screen.

-

Quantification: The resulting autoradiograms are digitized and analyzed. The concentration of the radiolabeled tracer in the tumor, the brain surrounding the tumor, and the contralateral normal brain is quantified by comparison to radioactive standards.

-

Analysis: The unidirectional transfer constant (Ki) or total uptake in the different regions is calculated and compared between the this compound-treated and control groups.

-

References

- 1. RMP-7 : Potential as an Adjuvant to the Drug Treatment of Brain Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 6. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathway across blood-brain barrier opened by the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intracarotid infusion of RMP-7, a bradykinin analog: a method for selective drug delivery to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma. RMP-7 European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A randomized, double-blind, placebo-controlled, phase 2 study of RMP-7 in combination with carboplatin administered intravenously for the treatment of recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. The effect of RMP-7 and its derivative on transporting Evans blue liposomes into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the Peptide Labradimil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Labradimil, also known as RMP-7, is a synthetic nonapeptide analog of bradykinin designed for enhanced stability and selectivity as a potent agonist for the bradykinin B2 receptor. Its primary therapeutic application lies in its ability to transiently and selectively increase the permeability of the blood-brain barrier (BBB), thereby augmenting the delivery of chemotherapeutic agents to brain tumors. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

This compound was developed to overcome the therapeutic limitations of natural bradykinin, which has a very short plasma half-life due to rapid degradation by kininases.[1][2] The design of this compound involved strategic chemical modifications to the bradykinin sequence to increase its resistance to enzymatic degradation while maintaining high affinity and selectivity for the bradykinin B2 receptor.[2] These modifications were intended to prolong its biological activity, making it a viable candidate for clinical applications aimed at modulating the BBB.[1]

Synthesis of this compound

While specific, proprietary, step-by-step synthesis protocols for this compound are not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for the synthesis of a modified peptide like this compound is outlined below.

General Solid-Phase Peptide Synthesis Protocol

Solid-phase peptide synthesis involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for solid-phase peptide synthesis.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) expressed on the surface of brain capillary endothelial cells.[1][3]

Signaling Pathway

Activation of the B2 receptor by this compound initiates a downstream signaling cascade mediated by the Gq alpha subunit of its associated G-protein.[3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][3] This elevation in intracellular calcium is a key event that leads to the contraction of endothelial cells and the subsequent disengagement of tight junction proteins, resulting in a temporary and reversible increase in the permeability of the blood-brain barrier.[1]

Bradykinin B2 Receptor Signaling Pathway

Caption: Signaling cascade initiated by this compound binding to the B2 receptor.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| This compound | Bradykinin B2 | 0.54 | [5] |

Table 2: In Vitro Half-Life Comparison

| Compound | System | Half-life (seconds) | Reference |

| Bradykinin | Human Serum | 27 ± 10 | [6] |

| This compound | Not Specified | Longer than Bradykinin | [1] |

Note: Specific quantitative half-life data for this compound in a comparable in vitro system was not available in the searched literature.

Table 3: Effect on Carboplatin Uptake in Rat Glioma Model

| This compound Dose | Treatment Group | Effect on Carboplatin Uptake | Reference |

| 2.5 mg/kg bolus + 10 mg/kg/h for 90 mins | RG2 glioma cells-implanted rats | Increased uptake up to 80% into brain tumors in a dose-dependent manner. | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings related to this compound.

Radioligand Binding Assay for Bradykinin B2 Receptor

This assay is used to determine the binding affinity of this compound to the bradykinin B2 receptor.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Bradykinin B2 receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.[7]

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [3H]-Bradykinin), and varying concentrations of the unlabeled competitor (this compound).

-

For determining non-specific binding, a high concentration of unlabeled bradykinin is used.

-

Add the prepared cell membranes to each well.[7]

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[7]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]

-

-

Detection:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.[7]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (binding affinity) using the Cheng-Prusoff equation.[7]

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

In Vitro Blood-Brain Barrier Permeability Assay

This assay evaluates the ability of this compound to increase the permeability of an in vitro BBB model.

Protocol:

-

Cell Culture:

-

Co-culture brain microvascular endothelial cells (BMECs) and astrocytes on a semi-permeable filter insert (e.g., Transwell®). The BMECs form a monolayer on the top of the filter, representing the "blood" side, while astrocytes are cultured on the bottom, representing the "brain" side.

-

-

Barrier Integrity Measurement:

-

Permeability Assay:

-

Add a marker molecule with low BBB permeability (e.g., sodium fluorescein or FITC-dextran) to the apical (blood) side of the Transwell.

-

In the experimental group, add varying concentrations of this compound along with the marker molecule.

-

At different time points, collect samples from the basolateral (brain) side.[10]

-

-

Quantification:

-

Measure the concentration of the marker molecule in the collected samples using a plate reader (for fluorescent markers) or other appropriate analytical methods.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport of the marker molecule across the endothelial monolayer.

-

Compare the Papp values between the control and this compound-treated groups to determine the effect of this compound on BBB permeability.[10]

-

In Vivo Rat Glioma Model

This model is used to assess the efficacy of this compound in enhancing the delivery of chemotherapeutic agents to brain tumors in a living organism.

Protocol:

-

Tumor Implantation:

-

Treatment Administration:

-

Once the tumors are established (confirmed by imaging, e.g., MRI), administer the chemotherapeutic agent (e.g., carboplatin) intravenously.

-

In the experimental group, co-administer this compound with the chemotherapeutic agent. This compound can be administered via intracarotid or intravenous infusion.[1]

-

-

Sample Collection and Analysis:

-

At predetermined time points after administration, collect blood and brain tissue samples.

-

Measure the concentration of the chemotherapeutic agent in the tumor tissue, surrounding brain tissue, and plasma using appropriate analytical techniques (e.g., atomic absorption spectrophotometry for platinum-based drugs).[13]

-

-

Efficacy Evaluation:

-

In survival studies, monitor the tumor growth and survival time of the animals in the different treatment groups.[1]

-

Conclusion

This compound is a well-characterized synthetic peptide that selectively targets the bradykinin B2 receptor to transiently increase the permeability of the blood-brain barrier. Its enhanced stability compared to native bradykinin makes it a promising agent for improving the delivery of therapeutics to the central nervous system, particularly for the treatment of brain tumors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "TEER Measurement Techniques for In Vitro Barrier Model Systems" [stars.library.ucf.edu]

- 10. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The first endovascular rat glioma model for pre-clinical evaluation of intra-arterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishment of a Malignant Glioma Model in Rats [thenerve.net]

- 13. Platinum distribution in malignant glioma following intraoperative intravenous infusion of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Labradimil on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labradimil, also known as RMP-7 and Cereport, is a synthetic peptide analog of bradykinin. It functions as a potent and selective agonist for the bradykinin B2 receptor, which is constitutively expressed on endothelial cells.[1][2] This targeted action makes this compound a significant subject of investigation, particularly for its ability to transiently increase the permeability of endothelial barriers, most notably the blood-brain barrier (BBB). In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning this compound's effects on endothelial cell function. These studies have demonstrated that this compound initiates typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover.[1] This technical guide provides a comprehensive overview of the in vitro effects of this compound and its parent molecule, bradykinin, on endothelial cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Endothelial Permeability and Tight Junction Modulation

A primary and well-documented in vitro effect of bradykinin B2 receptor agonists like this compound is the transient increase in endothelial permeability. This is achieved through the modulation of tight junction proteins, which are critical for maintaining the integrity of the endothelial barrier.

Quantitative Data: Effects on Tight Junction Protein Expression and Endothelial Permeability

In vitro studies using bradykinin provide quantitative insights into the dose-dependent effects on tight junction protein expression and transendothelial electrical resistance (TEER), a common measure of barrier integrity. While specific quantitative data for this compound is limited in publicly available literature, the following data for bradykinin serves as a strong proxy due to their shared mechanism of action via the B2 receptor.

| Parameter Measured | Endothelial Cell Type | Bradykinin Concentration | Observation | Reference |

| ZO-1 Protein Expression | Rat Brain Microvascular Endothelial Cells | 10⁻⁵ M | Attenuated expression | [3] |

| Occludin Protein Expression | Rat Brain Microvascular Endothelial Cells | 10⁻⁵ M | Attenuated expression | [3] |

| Claudin-5 Protein Expression | Rat Brain Microvascular Endothelial Cells | 10⁻⁵ M | Decreased expression and internalization | [3][4] |

| Transendothelial Electrical Resistance (TEER) | In vitro Blood-Tumor Barrier Model | Not specified | Decrease in TEER, indicating increased permeability | [3] |

Experimental Protocol: In Vitro Endothelial Permeability Assay (TEER Measurement)

This protocol outlines the measurement of transendothelial electrical resistance (TEER) to assess the effect of this compound on endothelial barrier function in vitro.

Materials:

-

Brain microvascular endothelial cells (BMECs)

-

Astrocyte-conditioned medium or co-culture with astrocytes

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

EVOM2™ Endothelial Voltohmmeter or equivalent

-

Cell culture medium and supplements

-

This compound (RMP-7)

Procedure:

-

Cell Seeding: Seed BMECs onto the apical side of fibronectin-coated Transwell® inserts at a high density (e.g., 1 x 10⁵ cells/cm²). Culture the cells in a co-culture system with astrocytes on the basolateral side or use astrocyte-conditioned medium to induce barrier properties.

-

Monolayer Formation: Allow the endothelial cells to form a confluent monolayer. Monitor the formation of a tight barrier by measuring TEER daily. The TEER should plateau at a high value (e.g., >150 Ω·cm²), indicating a mature barrier.

-

This compound Treatment: Once a stable TEER is achieved, replace the medium in the apical chamber with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control.

-

TEER Measurement: Measure the TEER at specific time points after the addition of this compound (e.g., 0, 15, 30, 60, 120 minutes). To calculate the net TEER, subtract the resistance of a blank, cell-free insert from the measured resistance and multiply by the surface area of the insert.

-

Data Analysis: Plot the TEER values over time for each concentration of this compound. A decrease in TEER indicates an increase in endothelial permeability.

Intracellular Calcium Mobilization

Activation of the bradykinin B2 receptor by this compound triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in endothelial cells.

Quantitative Data: Bradykinin-Induced Intracellular Calcium Increase

Studies utilizing the fluorescent Ca²⁺ indicator Fura-2 have quantified the dose-dependent effect of bradykinin on [Ca²⁺]i in endothelial cells.

| Parameter Measured | Endothelial Cell Type | Bradykinin Concentration | Observation | Reference |

| Peak [Ca²⁺]i | Pulmonary Arterial Endothelial Cells | 10 nM | Increase from a resting level of 37 ± 5 nM to 647 ± 123 nM | [5] |

| Steady-State [Ca²⁺]i | Pulmonary Arterial Endothelial Cells | 10 nM | Decline to a sustained level of 113 ± 14 nM | [5] |

| Half-Maximally Effective Concentration (EC₅₀) | Pulmonary Arterial Endothelial Cells | ~1 nM | For Ca²⁺-stimulatory effect | [5] |

Experimental Protocol: Measurement of Intracellular Calcium Flux with Fura-2 AM

This protocol describes how to measure this compound-induced changes in [Ca²⁺]i in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Fluorescence spectrophotometer or microscope with 340/380 nm excitation and 510 nm emission capabilities

-

This compound (RMP-7)

-

Ionomycin and EGTA for calibration

Procedure:

-

Cell Preparation: Culture HUVECs on glass coverslips until confluent.

-

Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Measurement: Place the coverslip in a cuvette or on a microscope stage with HBSS. Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulation: Add this compound at various concentrations and continuously record the fluorescence ratio.

-

Calibration: At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to chelate Ca²⁺ and obtain the minimum fluorescence ratio (Rmin).

-

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

Phosphatidylinositol Turnover

This compound, through B2 receptor activation, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium.

Quantitative Data: Bradykinin-Induced Phosphoinositide Turnover

Studies have characterized the kinetics of phosphoinositide turnover in response to bradykinin.

| Parameter Measured | Cell Type | Bradykinin Concentration | Observation | Reference |

| PIP2 Decrease | N1E-115 Neuroblastoma Cells | 1 µM | A decrease of ~36% by 20 seconds, recovering to baseline by 150 seconds | [6] |

| Inositol 1,4,5-trisphosphate (IP3) Increase | Rabbit Renal Papillary Collecting Tubule Cells | 10⁻⁷ M | Maximal increase to 225% of control | [7] |

| Inositol 1,4-diphosphate Increase | Rabbit Renal Papillary Collecting Tubule Cells | 10⁻⁷ M | Maximal increase to 223% of control | [7] |

Experimental Protocol: Phosphatidylinositol Turnover Assay

This protocol describes a method to measure the accumulation of inositol phosphates following stimulation with this compound.

Materials:

-

Endothelial cells

-

myo-[³H]inositol

-

LiCl

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

-

This compound (RMP-7)

Procedure:

-

Cell Labeling: Culture endothelial cells in a medium containing myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add this compound at various concentrations for different time points.

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid.

-

Separation of Inositol Phosphates: Neutralize the extracts and apply them to a Dowex AG1-X8 anion-exchange column. Elute the different inositol phosphates (IP1, IP2, IP3) with a stepwise gradient of ammonium formate/formic acid.

-

Quantification: Measure the radioactivity of each fraction using a scintillation counter.

-

Data Analysis: Express the results as the amount of radioactivity in each inositol phosphate fraction relative to the total radioactivity incorporated into the lipid fraction.

Angiogenesis

Bradykinin has been shown to promote angiogenesis in vitro. This pro-angiogenic effect is mediated, in part, by the upregulation of vascular endothelial growth factor (VEGF) and the direct stimulation of endothelial cell tube formation.

Quantitative Data: Bradykinin and Angiogenesis-Related Effects

| Parameter Measured | Cell Type | Bradykinin Concentration | Observation | Reference |

| Tube Formation | Endothelial Progenitor Cells and HUVECs | Not specified | Increased tube formation | [8] |

| VEGF Expression | Human Prostate Cancer Cells | Not specified | Increased VEGF expression | [8] |

Experimental Protocol: In Vitro Tube Formation Assay

This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

HUVECs

-

Basement membrane extract (BME), e.g., Matrigel®

-

96-well plate

-

Endothelial cell basal medium

-

This compound (RMP-7)

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw BME on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound. Seed the cells onto the BME-coated wells.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total number of loops using angiogenesis analysis software.

Signaling Pathways

The binding of this compound to the bradykinin B2 receptor on endothelial cells initiates a cascade of intracellular signaling events that culminate in the observed physiological effects.

Conclusion

In vitro studies of this compound and its parent compound, bradykinin, have provided a detailed understanding of their effects on endothelial cells. The activation of the bradykinin B2 receptor initiates a well-defined signaling cascade involving phosphatidylinositol turnover and intracellular calcium mobilization. These events lead to the modulation of tight junction proteins, resulting in a transient increase in endothelial permeability, and can also promote angiogenesis. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals investigating the therapeutic potential and biological implications of this compound and other bradykinin B2 receptor agonists. Further research focusing on the direct quantitative effects of this compound in these in vitro systems will continue to refine our understanding of this potent vasoactive compound.

References

- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin increases blood-tumor barrier permeability by down-regulating the expression levels of ZO-1, occludin, and claudin-5 and rearranging actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin regulates the expression of claudin-5 in brain microvascular endothelial cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bradykinin-induced changes in phosphatidyl inositol turnover in cultured rabbit papillary collecting tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Labradimil in Glioma Therapy: A Technical Overview of Preliminary Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labradimil (formerly known as RMP-7 or Cereport) is a synthetic bradykinin B2 receptor agonist designed to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-tumor barrier (BTB). This targeted modulation aims to enhance the delivery of chemotherapeutic agents to gliomas, which are notoriously difficult to treat due to the protective nature of the BBB. This technical guide provides an in-depth analysis of the preliminary clinical trial data for this compound in the context of glioma treatment, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Bradykinin B2 Receptor Agonism

This compound exerts its effect by selectively binding to and activating the bradykinin B2 receptors, which are G-protein coupled receptors expressed on the surface of endothelial cells lining the blood vessels of the brain and tumor.[1] This activation initiates a signaling cascade that leads to a temporary and reversible opening of the tight junctions between endothelial cells, thereby increasing the permeability of the BBB and BTB to circulating molecules, including chemotherapeutic drugs.[1]

Signaling Pathway of this compound

The binding of this compound to the bradykinin B2 receptor triggers a cascade of intracellular events, as depicted in the following diagram.

Caption: Signaling pathway of this compound-mediated increase in blood-brain barrier permeability.

Preclinical Quantitative Data

Preclinical studies in rat glioma models provided the foundational evidence for this compound's efficacy in enhancing chemotherapeutic delivery. These studies utilized quantitative autoradiography to measure the concentration of radiolabeled carboplatin in tumor tissue.

| Animal Model | This compound Administration | Outcome Measure | Result |

| Rat with RG-2 Glioma | Intravenous infusion | [14C]carboplatin uptake in tumor | Dose-dependent increase in carboplatin concentration in the tumor and surrounding brain tissue.[2] |

| Rat with RG2 Glioma | Intracarotid infusion with dexamethasone | [14C]carboplatin transport (Ki) | Dexamethasone decreased carboplatin transport; this compound significantly increased carboplatin transport in dexamethasone-treated tumors (from 3.30 to 6.35, p < 0.01).[3] |

| Rat with RG2 Glioma | Intracarotid infusion without dexamethasone | [14C]carboplatin transport (Ki) | This compound significantly increased carboplatin transport (from 4.47 to 12.07, p < 0.0001).[3] |

Clinical Trial Data

Several clinical trials have investigated the safety and efficacy of this compound in combination with carboplatin for the treatment of gliomas. The most comprehensive data comes from a Phase II trial conducted by the Children's Oncology Group.

Phase II Trial in Pediatric Brain Tumors (NCT00003673)

This multicenter trial evaluated the efficacy of intravenous lobradimil (this compound) and carboplatin in children with recurrent or refractory brain tumors.[4][5]

Patient Demographics and Stratification: A total of 41 patients, aged 2-19 years, were enrolled and stratified into five cohorts based on histology.[4] Of these, 38 were evaluable for response.[4]

| Glioma Cohort | Number of Evaluable Patients (n) |

| Brainstem Glioma | 12 |

| High-Grade Glioma | 9 |

| Ependymoma | 8 |

| Medulloblastoma/PNET | 6 |

| Low-Grade Glioma | 2 |

Treatment Response: The primary endpoints were objective response rate and time to disease progression.[4]

| Glioma Cohort | Objective Responses (Complete or Partial) | Prolonged Disease Stabilization (>6 months) |

| Brainstem Glioma | 0 | Not Reported |

| High-Grade Glioma | 0 | 2 |

| Ependymoma | 2 | Not Reported |

| Medulloblastoma/PNET | 1 | Not Reported |

| Low-Grade Glioma | Not evaluable due to low accrual | Not evaluable |

Phase I Dose-Escalation Trial

A Phase I study in adult patients with progressing malignant glioma informed the dosing for subsequent trials and evaluated the safety and tolerability of the combination therapy.[6]

| Cohort | This compound Dose | Carboplatin Target AUC (mg/ml/min) | Number of Patients (n) |

| A | 50 ng/kg | 5 | 2 |

| B | 100 ng/kg | 5 | 3 |

| C | 100 ng/kg | 7 | 2 |

| D | 200 ng/kg | 7 | 2 |

| E | 300 ng/kg | 7 | 5 |

Pharmacokinetics: A key finding from a pharmacokinetic study in pediatric patients receiving this compound and carboplatin was that the measured carboplatin Area Under the Curve (AUC) exceeded the target AUC in all 21 patients studied, with a median excess of 35%.[7] This suggests a potential drug interaction where this compound may alter the clearance of carboplatin.[7]

Experimental Protocols

Phase II Trial in Pediatric Brain Tumors (NCT00003673) Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Phase II trial of lobradimil and carboplatin in pediatric brain tumors.

Caption: Experimental workflow for the Phase II trial of lobradimil and carboplatin in pediatric brain tumors.

Detailed Methodology:

-

Patient Selection: Children and young adults (age 2-19) with recurrent or refractory primary brain tumors were enrolled.[4]

-

Stratification: Patients were assigned to one of five cohorts based on the histology of their tumor: brainstem glioma, high-grade glioma, low-grade glioma, medulloblastoma/primitive neuroectodermal tumor (PNET), and ependymoma.[4]

-

Treatment Regimen:

-

Carboplatin: Administered intravenously over 15 minutes on two consecutive days of each 28-day cycle. The dose was adaptively determined to achieve a target Area Under the Curve (AUC) of 3.5 mg·min/mL per day (total of 7 mg·min/mL per cycle).[4]

-

Lobradimil: A dose of 600 ng/kg of ideal body weight was administered intravenously over 10 minutes on the same two consecutive days as carboplatin.[4]

-

-

Treatment Cycles: Treatment was repeated every 28 days for up to 12 courses, provided there was no disease progression or unacceptable toxicity.[8]

-

Response Evaluation: The primary endpoints were the objective response rate and the time to disease progression.[4] Tumor response was assessed using imaging studies.

-

Follow-up: Patients were followed every 3 months for one year after completing the treatment.[8]

Discussion

The preliminary clinical trial data for this compound in gliomas presents a mixed picture. While preclinical studies demonstrated a clear and significant enhancement of carboplatin delivery to glioma tissue, the clinical trials in both adult and pediatric populations did not consistently translate this into improved clinical outcomes, particularly in high-grade gliomas.[4][6]

The Phase II pediatric study showed a lack of objective responses in patients with brainstem and high-grade gliomas.[4] This could be attributed to several factors, including the intrinsic resistance of these tumor types to carboplatin, even at potentially higher intratumoral concentrations. It is also possible that the dose of this compound used was not sufficient to achieve a clinically meaningful increase in carboplatin delivery in all patients.

The pharmacokinetic data indicating a higher than expected carboplatin AUC when co-administered with this compound is an important finding.[7] This suggests a systemic interaction that could impact the dosing of carboplatin and potentially contribute to toxicity if not properly managed.

Conclusion

This compound represents a novel approach to overcoming the blood-brain barrier in glioma treatment. While the initial clinical trials did not demonstrate a significant survival benefit in high-grade gliomas, the preclinical evidence of enhanced drug delivery remains compelling. Future research could explore higher doses of this compound, its combination with other chemotherapeutic agents more potent against specific glioma subtypes, and patient populations with tumors known to have higher expression of the bradykinin B2 receptor. Further investigation into the pharmacokinetic interactions between this compound and co-administered drugs is also warranted to optimize treatment regimens. This technical overview provides a foundation for researchers and drug development professionals to understand the current state of this compound research in gliomas and to identify avenues for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Intravenous RMP-7 selectively increases uptake of carboplatin into rat brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroids decrease uptake of carboplatin in rat gliomas--uptake improved by intracarotid infusion of bradykinin analog, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of carboplatin administered with lobradimil to pediatric patients with brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

The Pharmacokinetics and Plasma Half-Life of Labradimil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labradimil, also known as RMP-7 and Cereport, is a synthetic nine-amino-acid peptide analog of bradykinin.[1][2] It functions as a potent and selective agonist for the bradykinin B2 receptor.[1][3] A primary characteristic of this compound is its enhanced plasma stability and longer half-life compared to endogenous bradykinin.[1][3] This attribute is critical to its clinical application, which is primarily focused on transiently increasing the permeability of the blood-brain barrier (BBB) to enhance the delivery of chemotherapeutic agents to brain tumors.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data, plasma half-life characteristics, and the underlying experimental methodologies and signaling pathways of this compound.

Pharmacokinetic Profile

While extensive research has highlighted this compound's pharmacological effects, specific quantitative pharmacokinetic parameters in humans remain limited in publicly available literature. However, a qualitative and semi-quantitative understanding can be derived from various preclinical and clinical investigations.

Plasma Half-Life and Stability

In vitro studies have consistently demonstrated that this compound possesses a significantly longer plasma half-life than native bradykinin.[1][2] This enhanced stability is a result of its modified peptide structure, which confers resistance to degradation by peptidases.[4] The primary degradation pathway for this compound initiates from the amino-terminus, a different mechanism compared to the degradation of bradykinin.

Despite the extended plasma half-life relative to bradykinin, the pharmacological effect of this compound on the blood-brain barrier is notably transient. Restoration of the BBB integrity is observed to occur rapidly, within 2 to 5 minutes following the cessation of an infusion.[1][2] This suggests a short biological half-life of its primary effect, which is a key feature for its intended use in controlled, temporary BBB modulation.

Plasma Concentrations in Humans

In human clinical trials, plasma concentrations of this compound have been estimated. Following a 10-minute intravenous infusion of 3.0 µg/kg, plasma concentrations were estimated to range from 8 nmol/L at 2 minutes to 16 nmol/L at the end of the infusion.

Pharmacokinetic Interaction

Clinical studies involving the co-administration of this compound with the chemotherapeutic agent carboplatin have suggested a potential pharmacokinetic interaction. The area under the curve (AUC) for carboplatin was observed to be higher than predicted when administered with this compound, indicating that this compound may influence the disposition of co-administered drugs.

Data Summary

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Observation | Species | Reference |

| Relative Half-Life | Longer than endogenous bradykinin | In vitro | [1][2] |

| Blood-Brain Barrier Permeability Effect Duration | Transient, with restoration within 2-5 minutes post-infusion | Human | [1][2] |

| Estimated Plasma Concentration | 8-16 nmol/L (during 10-min infusion of 3.0 µg/kg) | Human | |

| Primary Degradation | Initiates at the amino-terminus | Not specified | |

| Pharmacokinetic Interactions | Increased AUC of co-administered carboplatin | Human |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not extensively published. However, based on standard methodologies for peptide therapeutics, the following outlines a likely approach.

In Vitro Plasma Stability Assay

This assay is designed to determine the rate of degradation of this compound in plasma from various species.

-

Preparation of Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation.

-

Incubation: A known concentration of this compound is added to the plasma and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The enzymatic degradation is stopped at each time point by adding a protein precipitation agent, such as acetonitrile or trichloroacetic acid.

-

Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), to quantify the remaining concentration of intact this compound.

-

Half-Life Calculation: The natural logarithm of the percentage of this compound remaining is plotted against time. The elimination rate constant (k) is determined from the slope of the line, and the half-life (t½) is calculated using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rodents)

This type of study aims to determine the pharmacokinetic profile of this compound in a living organism.

-

Animal Dosing: A defined dose of this compound is administered to the animals, typically via intravenous infusion to mimic the clinical route of administration.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method like LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½), using non-compartmental or compartmental analysis software.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects by binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that leads to the transient opening of tight junctions between the endothelial cells of the blood-brain barrier.

Caption: this compound-induced signaling cascade via the Bradykinin B2 receptor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of this compound.

Caption: Workflow for pharmacokinetic characterization of this compound.

Conclusion

This compound is a rationally designed peptide with enhanced plasma stability compared to native bradykinin, a crucial feature for its clinical utility in transiently modulating the blood-brain barrier. While a precise, quantitative plasma half-life value is not prominently reported, the transient nature of its pharmacological effect provides a guiding parameter for its dosing and clinical application. The pharmacokinetic profile of this compound, including its interaction with co-administered drugs, warrants further detailed investigation to fully optimize its therapeutic potential. The methodologies and signaling pathways described herein provide a foundational understanding for researchers and drug development professionals working with this and similar peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Labradimil's Effect on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labradimil (formerly known as RMP-7) is a synthetic peptide analog of bradykinin, engineered for enhanced plasma stability and selective agonism at the bradykinin B2 receptor. A primary mechanism of action for this compound involves the modulation of intracellular calcium ([Ca²⁺]i) signaling pathways. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced calcium signaling, detailed experimental protocols for its characterization, and a summary of key quantitative data. The activation of the bradykinin B2 receptor by this compound initiates a well-defined signaling cascade, leading to a transient increase in intracellular calcium, which is a critical event in its physiological effects, including the temporary permeabilization of the blood-brain barrier.

Introduction to this compound and Intracellular Calcium Signaling

This compound is a potent and selective agonist for the bradykinin B2 receptor, with a reported Ki of 0.54 nM.[1] Its action mimics that of the endogenous ligand, bradykinin, by initiating a cascade of intracellular events upon receptor binding. A cornerstone of this signaling pathway is the generation of second messengers that lead to the release of calcium from intracellular stores and potentially influx from the extracellular space. This elevation of cytosolic calcium is a pivotal transducer of the initial receptor activation into a cellular response. In the context of this compound's therapeutic application, this calcium signal is instrumental in modulating the permeability of the blood-brain barrier. In vitro studies have demonstrated that this compound initiates typical bradykinin-like second messenger systems, which include increases in intracellular calcium and phosphatidylinositol turnover.[2]

The Molecular Signaling Pathway of this compound

The intracellular signaling cascade initiated by this compound binding to the bradykinin B2 receptor is a classic example of a G-protein coupled receptor (GPCR) pathway. The B2 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins.

Signaling Pathway Steps:

-

Receptor Activation: this compound binds to the bradykinin B2 receptor on the plasma membrane of target cells, such as brain microvascular endothelial cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC), a membrane-associated enzyme.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store.

-

Calcium Release from ER: The binding of IP3 to its receptor opens the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, leading to a sharp increase in intracellular calcium concentration.

-

Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER can trigger store-operated calcium entry (SOCE), a process where STIM proteins in the ER membrane sense the low calcium levels and activate Orai channels in the plasma membrane, leading to an influx of extracellular calcium. While this is a known mechanism for bradykinin, further specific studies on this compound are needed to definitively confirm its role.

-

Downstream Effects: The elevated intracellular calcium, along with DAG which activates Protein Kinase C (PKC), triggers a variety of downstream cellular responses, including the modulation of tight junction proteins that contribute to the increased permeability of the blood-brain barrier.

Signaling Pathway Diagram

Caption: this compound-induced intracellular calcium signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Receptor Binding and Agonist Potency

| Parameter | Value | Cell Type | Reference |

| Ki for Bradykinin B2 Receptor | 0.54 nM | Not Specified | [1] |

| EC50 for [³H]Inositol Phosphate Accumulation | 2-3 nM | Human Embryonic Pituitary Tumor Cells | |

| Ki for [³H]Bradykinin Binding | 4.8 ± 1.9 nM | Human Embryonic Pituitary Tumor Cells |

Table 2: Intracellular Calcium Response to this compound (RMP-7)

| Parameter | Concentration | Observation | Cell Type | Reference |

| Effective Concentration for Increased [Ca²⁺]i | 1 nM | Significant increase in intracellular calcium | Rat Brain Microvascular Endothelial (RBME) Cells | |

| Peak [Ca²⁺]i | 100 nM | Approximately 4-fold increase over basal levels | Rat Brain Microvascular Endothelial (RBME) Cells | |

| Time to Peak [Ca²⁺]i | ~15-30 seconds | Rapid and transient increase | Rat Brain Microvascular Endothelial (RBME) Cells | |

| Basal [Ca²⁺]i | 69 ± 2 nM | N/A | Bovine Tracheal Smooth Muscle Cells (for Bradykinin) | |

| Bradykinin-induced Peak [Ca²⁺]i | 10 µM | ~180 nM (in Ca²⁺-free media) | Bovine Tracheal Smooth Muscle Cells |

Table 3: Effect of this compound on Blood-Brain Barrier Permeability in vitro

| Compound | This compound (RMP-7) Concentration | Permeability Increase | In Vitro Model | Reference |

| [¹⁴C]Sucrose | 100 nM | ~2-fold | Co-culture of bovine brain endothelial cells and rat astrocytes | |

| [³H]Vincristine | 100 nM | ~1.5-fold | Co-culture of bovine brain endothelial cells and rat astrocytes |

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes a general method for measuring this compound-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow Diagram

References

- 1. The bradykinin analog RMP-7 increases intracellular free calcium levels in rat brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 159768-75-9 (Labradimil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labradimil, also known by the CAS number 159768-75-9 and the trade name RMP-7, is a synthetic peptide analog of bradykinin.[1] It functions as a potent and selective agonist for the bradykinin B2 receptor.[2] A primary area of scientific investigation for this compound is its ability to transiently increase the permeability of the blood-brain barrier (BBB).[2] This property has been explored as a means to enhance the delivery of chemotherapeutic agents to brain tumors.[2][3] This technical guide provides a comprehensive overview of the scientific literature on this compound, including its mechanism of action, quantitative data from various studies, and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a complex oligopeptide with the molecular formula C49H75N15O12S and a molecular weight of 1098.28 g/mol . Its structure is designed for a longer plasma half-life compared to endogenous bradykinin.[1]

| Property | Value |

| CAS Number | 159768-75-9 |

| Molecular Formula | C49H75N15O12S |

| Molecular Weight | 1098.28 g/mol |

| Synonyms | This compound, RMP-7 |

Mechanism of Action: Bradykinin B2 Receptor Agonism and Increased Blood-Brain Barrier Permeability

This compound exerts its effects by selectively binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) located on the surface of endothelial cells that constitute the blood-brain barrier.[1][2] This interaction initiates a downstream signaling cascade that ultimately leads to a temporary and reversible increase in the permeability of the BBB.[1]

Signaling Pathway

The binding of this compound to the bradykinin B2 receptor triggers the activation of associated G-proteins, primarily of the Gαq subtype.[4][5] This activation leads to the stimulation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4][6] The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC).[4][7] This cascade of events is believed to lead to the phosphorylation of proteins that regulate the integrity of tight junctions between endothelial cells, causing a transient "opening" of the BBB.[1][2]

Figure 1: this compound-induced signaling pathway leading to increased BBB permeability.

Quantitative Data

The following tables summarize quantitative data from various in vitro, in vivo, and clinical studies involving this compound.

Table 1: In Vitro Data

| Parameter | Value | Cell Line/System | Reference |

| Ki for Bradykinin B2 Receptor | 0.54 nM | Not specified | [3] |

| Effect on Intracellular Ca2+ | Dose-dependent increase | Endothelial cells | [6] |

Table 2: In Vivo Data (Rodent Models)

| Parameter | Value | Animal Model | Reference |

| Carboplatin Uptake Enhancement | Dose-related increase | RG-2 glioma rats | [7] |

| Duration of Increased Permeability | Transient, restoration within minutes of infusion cessation | Rat models | [1] |

| Effect on [14C]carboplatin uptake in tumor | ~2-fold increase | RG2 glioma rats | [8] |

Table 3: Clinical Trial Data (Human Studies)

| Study Phase | Combination Therapy | This compound Dosage | Key Findings | Reference |

| Phase I | This compound + Carboplatin | 50-300 ng/kg | Dose escalation was well-tolerated. | [9] |

| Phase II | This compound + Carboplatin | 300 ng/kg | No significant improvement in time to tumor progression or overall survival in recurrent malignant glioma. | [10] |

| Phase II | Lobradimil + Carboplatin | 600 ng/kg ideal body weight/day | Inactive in childhood high-grade and brainstem gliomas. | [9] |

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, this section outlines the general methodologies for key experiments based on the available literature.

In Vitro Blood-Brain Barrier Permeability Assay

This assay is crucial for assessing a compound's ability to cross the BBB.

Figure 2: General workflow for an in vitro BBB permeability assay.

Methodology Outline:

-

Cell Culture: Brain capillary endothelial cells are cultured on the apical side of a porous Transwell insert. These inserts are placed in a multi-well plate, creating a two-compartment system that mimics the blood (apical) and brain (basolateral) sides of the BBB.

-

Monolayer Formation: Cells are grown to confluence to form a tight monolayer, which is validated by measuring transendothelial electrical resistance (TEER).

-

Treatment: A known concentration of the therapeutic agent (e.g., carboplatin) is added to the apical chamber, with or without this compound.

-

Sampling: At various time points, samples are collected from the basolateral chamber.

-

Analysis: The concentration of the therapeutic agent in the basolateral samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial monolayer.

In Vivo Drug Delivery Enhancement in Animal Models

Animal models, particularly those with induced brain tumors, are essential for evaluating the in vivo efficacy of this compound.

Figure 3: General workflow for an in vivo drug delivery enhancement study.

Methodology Outline:

-

Tumor Model: A brain tumor is induced in rodents (e.g., rats) by stereotactic injection of glioma cells (e.g., RG-2).[7]

-

Drug Administration: Once the tumor is established, animals are treated with the chemotherapeutic agent (e.g., radiolabeled carboplatin) with or without an intravenous infusion of this compound.[7]

-

Tissue Collection: At a predetermined time after treatment, the animals are euthanized, and their brains are removed.

-

Quantification: The concentration of the chemotherapeutic agent in the tumor and surrounding brain tissue is quantified. For radiolabeled compounds, quantitative autoradiography is a common technique.[7] For platinum-based drugs like carboplatin, inductively coupled plasma mass spectrometry (ICP-MS) can be used.

-

Efficacy Studies: In separate cohorts, tumor growth can be monitored over time using imaging techniques (e.g., MRI), and survival rates are recorded to assess the therapeutic benefit of the combination treatment.[8]

Conclusion

This compound (CAS number 159768-75-9) is a bradykinin B2 receptor agonist that has been extensively studied for its ability to transiently increase the permeability of the blood-brain barrier. Its mechanism of action involves a well-defined signaling pathway that leads to the disruption of tight junctions in the brain endothelium. While preclinical studies demonstrated its potential to enhance the delivery of chemotherapeutics to brain tumors, clinical trials in humans have not shown a significant therapeutic benefit at the doses and schedules tested.[9][10] Further research may be needed to explore different dosing regimens or combination therapies to fully realize the potential of this approach. This guide provides a comprehensive summary of the existing scientific literature to aid researchers and drug development professionals in their understanding of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Intravenous RMP-7 selectively increases uptake of carboplatin into rat brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Potential of Labradimil in Enhancing Chemotherapy for Pediatric Brain Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on Labradimil (also known as RMP-7 and Cereport), a synthetic bradykinin analog investigated for its potential to enhance the delivery of chemotherapeutic agents to pediatric brain tumors. This compound's unique mechanism of action focuses on transiently increasing the permeability of the blood-brain barrier (BBB), a significant obstacle in treating central nervous system malignancies. This document synthesizes preclinical and clinical findings, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Transient Blood-Brain Barrier Disruption

This compound is a potent and selective agonist of the bradykinin B2 receptor with a longer plasma half-life than endogenous bradykinin.[1][2][3] Its therapeutic rationale is not as a direct anti-cancer agent, but as a facilitator for other therapies. By stimulating B2 receptors on brain capillary endothelial cells, this compound initiates a signaling cascade that temporarily disengages the tight junctions forming the BBB.[1][4] This targeted and reversible increase in permeability allows for greater penetration of co-administered chemotherapeutic drugs into the tumor and surrounding brain tissue.[1][4] The effect is rapid, occurring within minutes of infusion, and transient, with the BBB restoring its integrity within 2 to 5 minutes after cessation of the infusion.[1][4]

Signaling Pathway